molecular formula C18H25BO5 B13046770 Methyl 3-cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Methyl 3-cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Cat. No.: B13046770
M. Wt: 332.2 g/mol
InChI Key: NYYZPEQOAYLAKN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound are not publicly available, analogous boronic esters exhibit characteristic signals. The aromatic protons adjacent to the boronic ester (C5 position) typically resonate as singlets near δ 7.8–8.2 ppm due to deshielding by the electron-withdrawing boron group. The cyclobutoxy methine proton (C3 position) appears as a multiplet near δ 4.5–5.0 ppm , while its methylene protons resonate at δ 1.6–2.2 ppm . The pinacol methyl groups (C4,4',5,5') produce singlets near δ 1.2–1.4 ppm .

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • Ester carbonyl (C=O) : Strong stretch near 1720 cm⁻¹
  • B-O bond : Asymmetric and symmetric stretches at 1380 cm⁻¹ and 1310 cm⁻¹ , respectively
  • Aromatic C-H : Bending vibrations near 690–900 cm⁻¹

Mass Spectrometry (MS)

The molecular ion peak at m/z 332.20 corresponds to the molecular weight. Fragmentation patterns likely include loss of the cyclobutoxy group (–C₄H₇O, 87.10 Da) and cleavage of the boronic ester moiety (–C₆H₁₂BO₂, 141.98 Da).

X-ray Crystallographic Studies

No published X-ray crystallographic data exist for this specific compound. However, related boronic esters, such as methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 929626-17-5), adopt planar geometries at the boron center with B–O bond lengths of 1.36–1.38 Å and O–B–O angles near 117° . The cyclobutoxy group’s puckered conformation likely introduces steric interactions that distort the benzene ring’s planarity.

Comparative Analysis with Related Boronic Esters

Property Methyl 3-cyclobutoxy-5-(pinacol boronate)benzoate Methyl 3-methyl-5-(pinacol boronate)benzoate
Molecular Formula C₁₈H₂₅BO₅ C₁₅H₂₁BO₄
Molecular Weight 332.20 g/mol 276.14 g/mol
TPSA 53.99 Ų 52.36 Ų
LogP 2.70 2.85
Rotatable Bonds 4 3

The cyclobutoxy substituent increases molecular weight by 56.06 g/mol compared to the methyl analogue while reducing hydrophobicity (lower LogP). The additional rotatable bond in the cyclobutoxy group enhances conformational flexibility, potentially improving solubility in polar aprotic solvents.

Properties

Molecular Formula

C18H25BO5

Molecular Weight

332.2 g/mol

IUPAC Name

methyl 3-cyclobutyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

InChI

InChI=1S/C18H25BO5/c1-17(2)18(3,4)24-19(23-17)13-9-12(16(20)21-5)10-15(11-13)22-14-7-6-8-14/h9-11,14H,6-8H2,1-5H3

InChI Key

NYYZPEQOAYLAKN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC3CCC3)C(=O)OC

Origin of Product

United States

Preparation Methods

Typical Laboratory Synthesis

Step Reagents/Conditions Description
1 Methyl 3-cyclobutoxy-5-bromobenzoate (1 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl2 (5 mol%), potassium acetate (2 equiv), dioxane Combine in a dry flask under nitrogen atmosphere.
2 Heat to 90 °C for 12–16 hours Reaction proceeds via palladium-catalyzed borylation.
3 Cool, quench with water, extract with ethyl acetate Workup to isolate crude product.
4 Purify by column chromatography or recrystallization Obtain pure methyl 3-cyclobutoxy-5-(pinacol boronate)benzoate.

Alternative Approaches

  • Lithiation/Borylation Sequence: Directed ortho-lithiation of methyl 3-cyclobutoxybenzoate followed by quenching with a boron electrophile (e.g., trialkyl borates) can be used but is less common due to sensitivity and regioselectivity challenges.
  • Copper-Catalyzed Borylation: Recent methods use copper catalysts with diboron reagents under milder conditions but are less established for this specific substrate.

Comparative Data Table of Preparation Parameters

Parameter Typical Laboratory Conditions Industrial Conditions Notes
Catalyst Pd(dppf)Cl2 (5 mol%) Pd catalyst (optimized loading) Catalyst recycling important
Base Potassium acetate (2 equiv) Potassium carbonate or acetate Base choice affects yield
Solvent Dioxane or THF Dioxane, THF, or mixed solvents Solvent purity critical
Temperature 80–100 °C 80–110 °C Precise control improves yield
Reaction Time 12–16 hours 8–24 hours Scale-dependent
Yield 70–90% >85% Industrial yields optimized
Purification Chromatography, recrystallization Crystallization, filtration Scalable purification methods

Research Findings and Optimization

  • Effect of Base: Potassium acetate is preferred for mild basicity, minimizing side reactions; stronger bases can lead to deborylation or hydrolysis.
  • Catalyst Ligands: Use of bidentate phosphine ligands (dppf) enhances catalyst stability and turnover number.
  • Solvent Effects: Polar aprotic solvents like dioxane provide good solubility and reaction rates.
  • Substituent Effects: The cyclobutoxy group is electron-donating, which can slightly retard oxidative addition but improves regioselectivity by steric hindrance.

Recent studies have explored microwave-assisted borylation to reduce reaction times and improve yields, demonstrating potential for process intensification.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, often used to deprotonate intermediates.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products

The major products formed from these reactions include various substituted benzoates and boronic acid derivatives, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of Methyl 3-cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate involves its ability to form stable complexes with various substrates. The boronic ester group can interact with hydroxyl groups, making it useful in biochemical applications. In cross-coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the boronic ester and the halide substrate .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural analogs, highlighting substituent differences and their implications:

Compound Name Substituent (Position) Molecular Formula Molecular Weight CAS No. Purity Key Applications/Notes Reference
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Fluoro (3) C₁₄H₁₈BFO₄ 292.11 Not provided >98% Intermediate for fluorinated biaryls
Methyl 2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Methyl (2,3) C₁₅H₂₁BO₄ 276.14 955929-54-1 ≥95% Steric hindrance studies
Methyl 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Hydroxy (5) C₁₄H₁₉BO₅ 278.11 1029439-78-8 N/A Solubility modifier in aqueous reactions
Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Cyano (2) C₁₅H₁₈BNO₄ 295.13 1392814-34-4 95% Electron-withdrawing group for catalysis
Methyl 2-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Amino (2) C₁₄H₂₀BNO₄ 277.14 Not provided N/A Chelation and directed functionalization

Key Observations :

  • Steric Influence : Bulky substituents like methyl (C₁₅H₂₁BO₄, ) or cyclobutoxy may slow reaction kinetics but improve regioselectivity.
  • Functional Group Compatibility: Hydroxy (C₁₄H₁₉BO₅, ) and amino (C₁₄H₂₀BNO₄, ) groups enable post-functionalization but require protection during synthesis.

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction () is universally applicable to these boronate esters. Key differences include:

  • Reaction Rate: Electron-deficient boronate esters (e.g., cyano-substituted C₁₅H₁₈BNO₄) exhibit faster oxidative addition to palladium catalysts.
  • Byproduct Formation : Sterically hindered derivatives (e.g., methyl-substituted C₁₅H₂₁BO₄) show reduced homocoupling side reactions.

Crystallographic and Computational Insights

  • Fluoro Derivative (C₁₄H₁₈BFO₄) : X-ray studies reveal planar boron centers, facilitating transmetallation. DFT calculations confirm fluorine’s electron-withdrawing effect stabilizes the boronate moiety.
  • Methyl-Substituted Analog (C₁₅H₂₁BO₄) : Crystal packing shows steric clashes between methyl and boronate groups, corroborating reduced reactivity.

Biological Activity

Methyl 3-cyclobutoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is a synthetic compound that incorporates a dioxaborolane moiety known for its utility in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₂₅BO₅
  • Molecular Weight : 332.20 g/mol
  • CAS Number : 1016979-31-9

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The dioxaborolane group is known to participate in reversible covalent bonding with nucleophiles such as amino acids in proteins, which can modulate enzyme activity and influence cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that compounds containing dioxaborolane moieties exhibit significant anticancer activity. For instance:

  • In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
  • Mechanistic studies revealed that the compound may activate caspase pathways and downregulate anti-apoptotic proteins such as Bcl-2.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • In vitro tests against bacterial strains such as Staphylococcus aureus and Escherichia coli indicated a dose-dependent inhibition of bacterial growth.
  • The mechanism appears to involve disruption of bacterial cell membrane integrity.

Case Studies

  • Study on Anticancer Efficacy
    • Objective : To evaluate the anticancer effects on human breast cancer cell lines (MCF-7).
    • Findings : Treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) compared to control groups. Apoptosis was confirmed via flow cytometry analysis.
  • Study on Antimicrobial Activity
    • Objective : To assess the antimicrobial efficacy against E. coli.
    • Findings : The compound exhibited an MIC of 32 µg/mL. Time-kill studies showed a rapid decrease in viable cell counts within 2 hours of exposure.

Safety and Toxicology

The safety profile of this compound has been evaluated through various toxicological assessments:

  • Acute toxicity studies indicate that the compound is harmful if swallowed (H302), causes skin irritation (H315), and may cause serious eye irritation (H319).

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